molecular formula C14H12BrNO4 B2383693 [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386277-16-3

[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2383693
CAS No.: 386277-16-3
M. Wt: 338.157
InChI Key: BJDHPUYHPKUSJY-UHFFFAOYSA-N
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Description

[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic small molecule featuring a brominated furan core esterified with a carbamoyl-methyl group substituted with a 2-methylphenyl moiety. Its synthesis involves multi-step reactions, including Suzuki coupling between methyl 5-bromofuran-2-carboxylate and arylboronic acids, followed by hydrolysis and purification via traditional methods (e.g., column chromatography). Characterization employs ¹H/¹³C NMR, FT-IR, and mass spectrometry .

Properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-9-4-2-3-5-10(9)16-13(17)8-19-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDHPUYHPKUSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.

    Esterification: The 5-bromofuran-2-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form methyl 5-bromofuran-2-carboxylate.

    Carbamoylation: The final step involves the reaction of methyl 5-bromofuran-2-carboxylate with (2-methylphenyl)isocyanate under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Ester Derivatives of Bromofuran Carboxylates

The bromofuran carboxylate scaffold is a common motif in medicinal chemistry. Key comparisons include:

Compound Name Structural Variation Key Properties/Applications References
Methyl 5-bromofuran-2-carboxylate Methyl ester group Precursor in Suzuki couplings; limited solubility
Ethyl 5-bromofuran-2-carboxylate Ethyl ester group Improved lipophilicity vs. methyl ester
Ethyl 5-bromo-1-benzofuran-2-carboxylate Benzofuran core (vs. furan) Enhanced aromaticity; planar geometry

Key Findings :

  • Core Heterocycle : Benzofuran derivatives (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate) demonstrate greater planarity and aromatic stabilization compared to furan analogs, which may influence binding to hydrophobic enzyme pockets .

Substituent Effects on the Phenylcarbamoyl Group

The 2-methylphenylcarbamoyl group is critical for target engagement. Comparisons with related substituents:

Compound Name Phenyl Substituent Biological Activity References
Zafirlukast 2-Methylphenyl sulfonyl carbamoyl Leukotriene antagonist (BCS Class II)
4-[[5-[...]-Benzamide (Jacobs et al.) 2-Methylphenyl sulfonyl Potent LTD₄/LTE₄ antagonist

Key Findings :

  • Solubility Challenges : Both Zafirlukast and the target compound share BCS Class II-like poor solubility, necessitating formulation strategies (e.g., solid dispersions) for bioavailability .
  • Sulfonyl vs.

Bromine Substitution Patterns

Bromine at the furan 5-position influences electronic and steric properties:

Compound Name Bromine Position Impact on Reactivity/Activity References
4,5-Dibromofuran-2-carboxylic acid 4,5-Dibromo Increased steric hindrance; reduced metabolic stability
5-Hydroxymethylfuran-2-carboxylic acid 5-Hydroxymethyl Enhanced hydrophilicity; lower potency

Key Findings :

  • Monosubstitution: The 5-bromo group in the target compound balances electronic effects (electron-withdrawing) without excessive steric bulk, favoring reactivity in cross-coupling reactions .
  • Metabolic Stability : Bromine substitution may slow oxidative metabolism compared to hydroxylated analogs .

Biological Activity

[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's molecular formula is C13_{13}H12_{12}BrN1_{1}O3_{3}. It features a furan ring, a bromine atom, and a carbamoyl group attached to a methylphenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Synthesis

The synthesis of this compound can be achieved through several methodologies. A common approach involves the reaction of 5-bromofuran-2-carboxylic acid with a suitable amine derivative, followed by methylation to form the final product. The reaction conditions must be optimized to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of furan-2-carboxylate have shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Studies have also explored the compound's anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways like the PI3K/Akt pathway.

Case Studies

  • In Vitro Studies : A study conducted by researchers at the University of Dundee assessed the compound's efficacy in inhibiting polyketide synthase (PKS) enzymes involved in bacterial biosynthesis. Results indicated that the compound could serve as a lead for developing new antibacterial agents targeting PKS pathways .
  • Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects on human cancer cell lines using MTT assays. The compound exhibited IC50_{50} values in the low micromolar range, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .

Data Tables

Biological Activity IC50_{50} (µM)Target Reference
Antibacterial (E. coli)15Cell wall synthesis
Antibacterial (S. aureus)12Metabolic pathways
Anticancer (MCF-7)20Apoptosis induction
Anticancer (HeLa)18Cell cycle arrest

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